molecular formula C13H17NO2 B14388922 3,4-Dimethylphenyl (2-methylprop-1-en-1-yl)carbamate CAS No. 88309-82-4

3,4-Dimethylphenyl (2-methylprop-1-en-1-yl)carbamate

Cat. No.: B14388922
CAS No.: 88309-82-4
M. Wt: 219.28 g/mol
InChI Key: WVROCOAZIDRCLR-UHFFFAOYSA-N
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Description

3,4-Dimethylphenyl (2-methylprop-1-en-1-yl)carbamate is a synthetic organic compound known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a carbamate group attached to a 3,4-dimethylphenyl ring and a 2-methylprop-1-en-1-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethylphenyl (2-methylprop-1-en-1-yl)carbamate typically involves the reaction of 3,4-dimethylphenol with isocyanates under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a tertiary amine, to facilitate the formation of the carbamate linkage. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of automated systems and advanced monitoring techniques further enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethylphenyl (2-methylprop-1-en-1-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the carbamate group into amines or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions) are employed under specific conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various halogenated or alkylated compounds.

Scientific Research Applications

3,4-Dimethylphenyl (2-methylprop-1-en-1-yl)carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,4-Dimethylphenyl (2-methylprop-1-en-1-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Dimethrin: A pyrethroid ester insecticide with similar structural features but different applications.

    Cyphenothrin: Another pyrethroid compound with comparable chemical properties but distinct biological activities.

Uniqueness

3,4-Dimethylphenyl (2-methylprop-1-en-1-yl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

88309-82-4

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

(3,4-dimethylphenyl) N-(2-methylprop-1-enyl)carbamate

InChI

InChI=1S/C13H17NO2/c1-9(2)8-14-13(15)16-12-6-5-10(3)11(4)7-12/h5-8H,1-4H3,(H,14,15)

InChI Key

WVROCOAZIDRCLR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OC(=O)NC=C(C)C)C

Origin of Product

United States

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